molecular formula C25H24N6O4 B8236586 Dabigatran Carboxamide

Dabigatran Carboxamide

Cat. No.: B8236586
M. Wt: 472.5 g/mol
InChI Key: KOTNORPKACUHIN-UHFFFAOYSA-N
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Description

3-(2-(((4-Carbamoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid, commonly referred to as a Dabigatran Impurity, is a chemical compound used in the pharmaceutical industry. It is a derivative of Dabigatran, an anticoagulant medication used to prevent blood clots. This compound is significant in the study and quality control of Dabigatran, ensuring the purity and efficacy of the medication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under controlled temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of automated systems and advanced analytical techniques like high-performance liquid chromatography (HPLC) is common to monitor the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(((4-Carbamoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzimidazole compounds .

Scientific Research Applications

3-(2-(((4-Carbamoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Dabigatran.

    Biology: The compound is studied for its interactions with biological molecules, providing insights into the metabolism and pharmacokinetics of Dabigatran.

    Medicine: Research on this compound helps in understanding the safety and efficacy of Dabigatran, contributing to the development of better anticoagulant therapies.

    Industry: It is used in the pharmaceutical industry for quality control and regulatory compliance.

Mechanism of Action

The mechanism of action of 3-(2-(((4-Carbamoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid involves its interaction with specific molecular targets. The compound binds to thrombin, an enzyme involved in blood clotting, inhibiting its activity. This inhibition prevents the formation of blood clots, making it an effective anticoagulant. The molecular pathways involved include the inhibition of the conversion of fibrinogen to fibrin, a key step in the clotting process .

Comparison with Similar Compounds

Similar Compounds

    Dabigatran: The parent compound, used as an anticoagulant.

    Rivaroxaban: Another anticoagulant with a different mechanism of action.

    Apixaban: Similar to Rivaroxaban, used for preventing blood clots.

Uniqueness

3-(2-(((4-Carbamoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid is unique due to its specific structure and its role as an impurity in Dabigatran. Its presence and quantification are crucial for ensuring the safety and efficacy of Dabigatran, distinguishing it from other anticoagulants .

Properties

IUPAC Name

3-[[2-[(4-carbamoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O4/c1-30-20-10-7-17(25(35)31(13-11-23(32)33)21-4-2-3-12-27-21)14-19(20)29-22(30)15-28-18-8-5-16(6-9-18)24(26)34/h2-10,12,14,28H,11,13,15H2,1H3,(H2,26,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTNORPKACUHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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